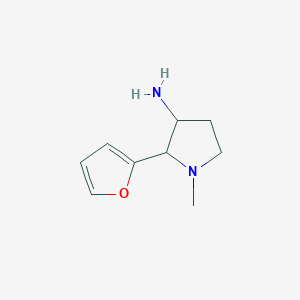
2-(Furan-2-yl)-1-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound that features a furan ring attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, known for its aromatic properties, contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-furanmethanamine with 1-methylpyrrolidin-3-one under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the amine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, which can affect its reactivity and biological activity.
1-Methyl-2-(furan-2-yl)pyrrolidine: Similar structure but with different substitution patterns, leading to variations in chemical properties.
2-(Furan-2-yl)-1-ethylpyrrolidin-3-amine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-(Furan-2-yl)-1-methylpyrrolidin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-11-5-4-7(10)9(11)8-3-2-6-12-8/h2-3,6-7,9H,4-5,10H2,1H3 |
InChI Key |
NJZYCMMWVOFQMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


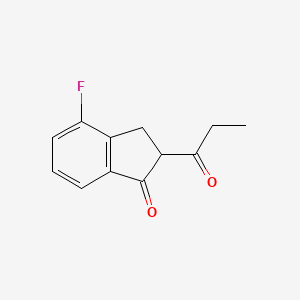
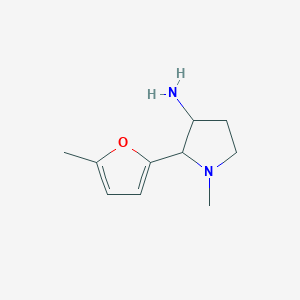
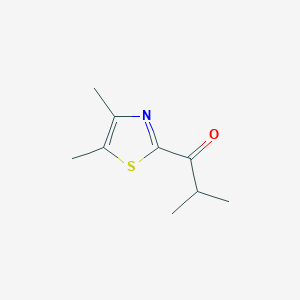
![3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B13316202.png)
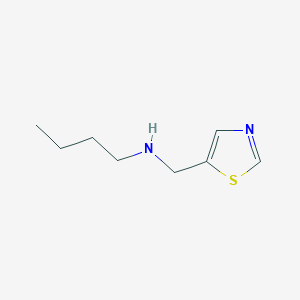
![tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13316227.png)
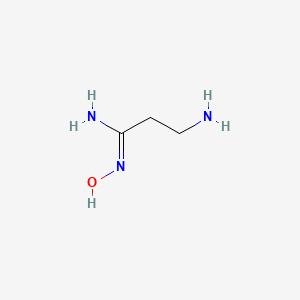
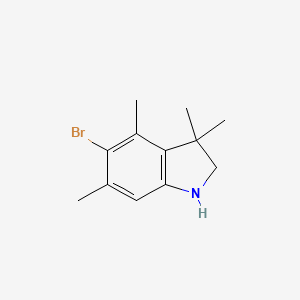
![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
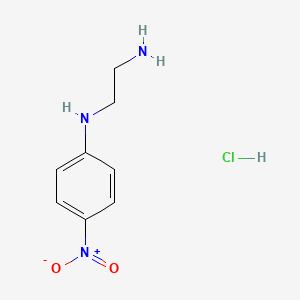
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)


